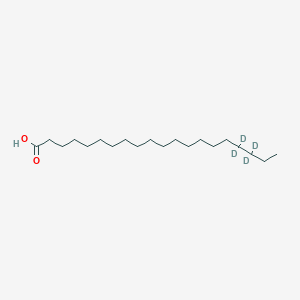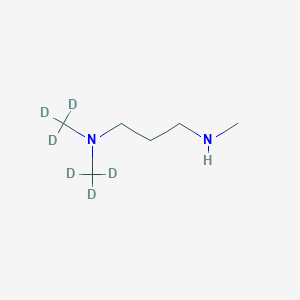
Eicosanoic-17,17,18,18-d4 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosanoic-17,17,18,18-d4 acid is a stable isotope-labeled compound, specifically a deuterated form of eicosanoic acid. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to be traced in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic-17,17,18,18-d4 acid typically involves the incorporation of deuterium atoms at specific positions in the eicosanoic acid molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Eicosanoic-17,17,18,18-d4 acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of eicosanoic acid, such as deuterated alcohols, ketones, and alkanes. These products are valuable for research and industrial applications due to their unique properties and stability .
Applications De Recherche Scientifique
Eicosanoic-17,17,18,18-d4 acid is used in a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and products, including polymers and surfactants
Mécanisme D'action
The mechanism of action of Eicosanoic-17,17,18,18-d4 acid involves its incorporation into biological systems where it can be traced using mass spectrometry or other analytical techniques. The deuterium atoms in the compound provide a unique signature that allows researchers to track its movement and transformation in biological systems. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Eicosanoic-17,17,18,18-d4 acid include other deuterated fatty acids, such as:
- Eicosanoic-16,16,17,17-d4 acid
- Eicosanoic-15,15,16,16-d4 acid
- Eicosanoic-14,14,15,15-d4 acid
Uniqueness
This compound is unique due to the specific positions of the deuterium atoms, which provide distinct advantages in tracing and studying metabolic pathways. The stability and non-radioactive nature of deuterium make it a preferred choice for various research applications .
Propriétés
Formule moléculaire |
C20H40O2 |
|---|---|
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
17,17,18,18-tetradeuterioicosanoic acid |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i3D2,4D2 |
Clé InChI |
VKOBVWXKNCXXDE-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(CC)C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)

![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)


![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)

![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)

![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)

